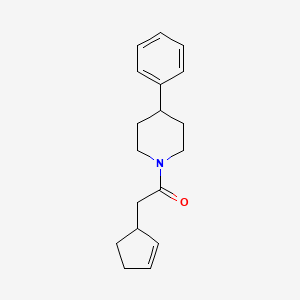
2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPP and is known for its ability to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a crucial role in learning and memory processes.
Mecanismo De Acción
CPP works by binding to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor in the brain, which is involved in the regulation of synaptic plasticity and memory processes. By modulating the activity of this receptor, CPP is able to enhance the function of neuronal networks and improve cognitive function.
Biochemical and physiological effects:
In addition to its neuroprotective effects, CPP has also been shown to have a number of other biochemical and physiological effects. These include the ability to reduce inflammation, improve mitochondrial function, and regulate the expression of genes involved in cell survival and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP for lab experiments is its ability to selectively bind to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor, which allows researchers to study the role of this receptor in various biological processes. However, one limitation of CPP is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.
Direcciones Futuras
There are several future directions for research involving CPP. One area of interest is the development of new synthetic methods for producing the compound, which could help to improve the yield and purity of CPP. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, as well as other conditions such as depression and anxiety. Additionally, there is ongoing research into the molecular mechanisms underlying CPP's neuroprotective effects, which could lead to the development of new drugs that target these pathways.
Métodos De Síntesis
The synthesis of CPP involves several steps, including the reaction of cyclopentadiene with ethyl acrylate, followed by the reaction of the resulting cyclopentenone with 4-phenylpiperidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a number of neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18(14-15-6-4-5-7-15)19-12-10-17(11-13-19)16-8-2-1-3-9-16/h1-4,6,8-9,15,17H,5,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWMTWXQMSMVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493836.png)
![1-[2,4,6-Trimethyl-3-[(2-methylimidazol-1-yl)methyl]phenyl]ethanone](/img/structure/B7493840.png)
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7493851.png)
![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)
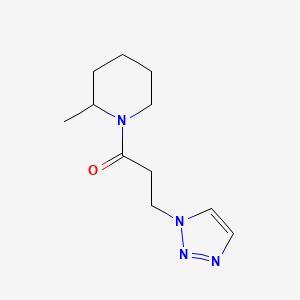

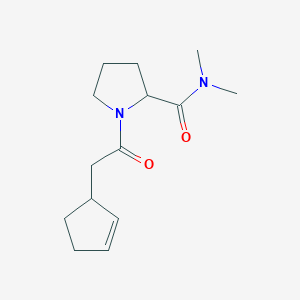
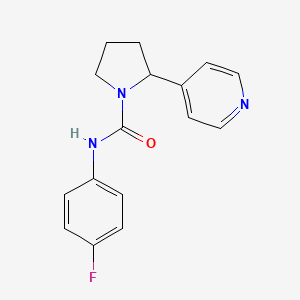

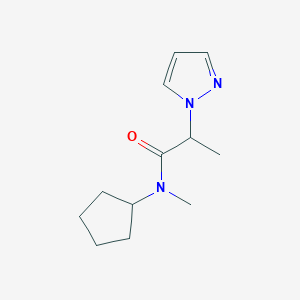

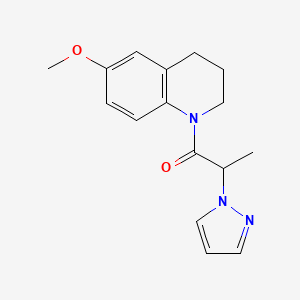

![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)